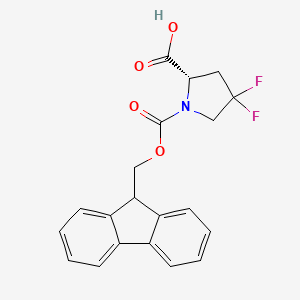

(2s)-Fmoc-4,4-difluoro-pyrrolidine-2-carboxylic acid

Description

Structural Identification and IUPAC Nomenclature

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, with the complete name being (2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4,4-difluoropyrrolidine-2-carboxylic acid. The compound possesses the molecular formula C20H17F2NO4 with a molecular weight of 373.36 grams per mole. The Chemical Abstracts Service registry number 203866-21-1 uniquely identifies this compound in chemical databases.

The structural framework consists of a pyrrolidine ring bearing two fluorine substituents at the 4-position, with the amino nitrogen protected by a 9H-fluoren-9-ylmethoxycarbonyl group and a carboxylic acid functionality at the 2-position. The stereochemical configuration at the 2-position is designated as S, indicating the L-configuration characteristic of naturally occurring amino acids. The InChI identifier InChI=1S/C20H17F2NO4/c21-20(22)9-17(18(24)25)23(11-20)19(26)27-10-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,24,25)/t17-/m0/s1 provides a standardized representation of the molecular connectivity.

The following table summarizes the key structural identifiers:

| Property | Value |

|---|---|

| Molecular Formula | C20H17F2NO4 |

| Molecular Weight | 373.36 g/mol |

| CAS Number | 203866-21-1 |

| MDL Number | MFCD01860709 |

| InChI Key | QLKUZDLPWHCYAO-KRWDZBQOSA-N |

| SMILES | OC(=O)[C@@H]1CC(F)(F)CN1C(=O)OCC2c3ccccc3c4ccccc24 |

The compound exhibits specific stereochemical properties that influence its biological activity and synthetic utility. The S-configuration at the 2-position ensures compatibility with natural protein synthesis machinery, while the geminal difluorination at the 4-position introduces unique electronic and steric effects. These structural features combine to create a compound with distinct conformational preferences compared to natural proline or monofluorinated analogs.

Historical Development in Fluorinated Proline Derivatives

The development of fluorinated proline derivatives traces back to 1965 when 4-fluoroprolines were first employed to investigate collagen hydroxylation mechanisms. These early studies established the foundation for understanding how fluorine substitution could influence protein structure and function. The progression from monofluorinated to difluorinated proline derivatives represented a significant advancement in the field, with 4,4-difluoroproline emerging as a particularly valuable tool for conformational studies.

The synthesis of 4,4-difluoro-L-proline was first described in 1982, establishing key synthetic methodologies that would later be adapted for protected derivatives. This initial work involved fluorination of 4-keto-L-proline derivatives using diethylaminosulfur trifluoride, a methodology that proved foundational for subsequent synthetic developments. The introduction of fluorenylmethyloxycarbonyl protection represented a crucial advancement, enabling efficient solid-phase peptide synthesis applications.

Research in the 1990s and 2000s expanded understanding of how difluorination affects proline conformational properties. Studies demonstrated that 4,4-difluoroproline exhibits unique conformational behaviors compared to both natural proline and monofluorinated analogs. The compound was found to influence both ring pucker preferences and amide bond cis-trans isomerization rates, providing researchers with a powerful tool for studying protein folding and stability.

The development of synthetic methodologies for fluorenylmethyloxycarbonyl-protected 4,4-difluoroproline derivatives accelerated in the early 2000s, driven by growing interest in peptide synthesis applications. These protected forms enabled incorporation into synthetic peptides and proteins, expanding the compound's utility in biochemical research. The establishment of commercial availability further facilitated widespread adoption of this compound in research laboratories.

Recent developments have focused on understanding the detailed conformational properties and nuclear magnetic resonance characteristics of difluoroproline derivatives. Studies have demonstrated that 4,4-difluoroproline serves as an exceptionally sensitive fluorine-19 nuclear magnetic resonance probe for monitoring proline conformational changes. This discovery has opened new avenues for studying protein dynamics and conformational transitions in real-time.

Position within Fluorinated Amino Acid Research

Fluorinated amino acid research represents a rapidly expanding field at the intersection of organic chemistry, biochemistry, and structural biology. Within this broader context, this compound occupies a unique position as a conformationally restricted difluorinated amino acid with specific applications in peptide and protein studies.

The compound belongs to the family of fluorinated proline derivatives, which have emerged as particularly valuable tools for studying protein structure and function. Unlike other fluorinated amino acids that may significantly alter protein structure, fluorinated prolines can be incorporated into proteins with minimal disruption to overall fold while providing sensitive probes for conformational analysis. This characteristic makes them exceptionally valuable for structure-function studies where maintaining native-like structure is crucial.

Comparative analysis reveals that 4,4-difluoroproline exhibits distinct properties relative to other fluorinated proline derivatives. While monofluorinated prolines at the 4-position show strong conformational biases, the difluorinated analog displays more balanced conformational preferences while maintaining enhanced sensitivity to environmental changes. This balance makes the difluorinated derivative particularly suitable for applications requiring both conformational control and environmental sensitivity.

The following table compares key properties of various fluorinated proline derivatives:

| Compound | Fluorine Substitution | Conformational Bias | cis/trans Ratio | Isomerization Rate |

|---|---|---|---|---|

| Proline | None | Moderate | ~1:4 | Slow |

| 4-Fluoroproline (4S) | Single (4S) | Strong trans | ~1:8 | Fast |

| 4-Fluoroproline (4R) | Single (4R) | Strong cis | ~1:2 | Fast |

| 4,4-Difluoroproline | Geminal (4,4) | Balanced | ~1:4 | Very Fast |

Research applications of fluorinated proline derivatives span multiple disciplines, including medicinal chemistry, structural biology, and chemical biology. In medicinal chemistry, these compounds serve as building blocks for developing peptide therapeutics with enhanced stability and bioavailability. Structural biology applications focus on their use as conformational probes for understanding protein folding and stability.

The unique nuclear magnetic resonance properties of 4,4-difluoroproline have positioned it as a leading tool for studying protein dynamics using fluorine-19 nuclear magnetic resonance spectroscopy. The diastereotopic fluorine atoms provide distinct chemical shift patterns that correlate with specific conformational states, enabling real-time monitoring of conformational transitions. This capability has proven particularly valuable for studying prolyl amide bond isomerization kinetics and protein folding pathways.

Current research trends indicate growing interest in developing new fluorinated proline derivatives with enhanced properties for specific applications. The success of 4,4-difluoroproline as a conformational probe has inspired efforts to develop analogs with different fluorination patterns or additional functional groups. These developments suggest that fluorinated proline chemistry will continue expanding, with new derivatives offering increasingly sophisticated tools for studying biological systems.

Properties

IUPAC Name |

1-(9H-fluoren-9-ylmethoxycarbonyl)-4,4-difluoropyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17F2NO4/c21-20(22)9-17(18(24)25)23(11-20)19(26)27-10-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLKUZDLPWHCYAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(CC1(F)F)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17F2NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203866-21-1 | |

| Record name | (2S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4,4-difluoropyrrolidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

(2S)-Fmoc-4,4-difluoro-pyrrolidine-2-carboxylic acid is a fluorinated amino acid derivative that has garnered attention in the fields of medicinal chemistry and peptide synthesis. Its unique structure, characterized by a pyrrolidine ring with difluorination and an Fmoc protecting group, enhances its utility in various biochemical applications. This article explores the biological activity of this compound, focusing on its synthesis, applications in drug development, and interaction with biological targets.

The molecular formula of this compound is C20H17F2NO4, with a molecular weight of approximately 373.35 g/mol. The compound features:

- Pyrrolidine Ring : Contributes to conformational flexibility.

- Difluorination : Influences hydrophobicity and stability.

- Fmoc Group : Facilitates solid-phase peptide synthesis (SPPS).

Synthesis

The synthesis of this compound typically involves multiple organic reactions that allow for high purity and yield. The Fmoc group enables controlled attachment during peptide synthesis, making it a versatile building block for fluorinated peptides.

Peptide Synthesis

This compound plays a crucial role in the synthesis of fluorinated peptides. By incorporating this compound into peptides using SPPS techniques, researchers can explore the structure-function relationships of peptides containing fluorinated proline analogs. The presence of fluorine can enhance binding interactions due to increased hydrophobicity.

Drug Development

Fluorinated compounds are known to improve the potency and selectivity of drug candidates. The incorporation of this compound into drug design can enhance bioavailability and metabolic stability. This compound has potential applications in developing therapeutics targeting neurological disorders .

Interaction Studies

Preliminary studies indicate that this compound may enhance binding interactions with various biological targets due to its unique chemical properties. The fluorine atoms can alter the protein's hydrophobicity and hydrogen bonding potential, which are critical factors in protein folding and activity .

Case Studies

- Fluorinated Peptides : Research has demonstrated that peptides synthesized with this compound exhibit enhanced binding affinities to specific receptors compared to their non-fluorinated counterparts.

-

Therapeutic Applications : Investigations into the use of this compound in drug development have shown promising results in targeting diseases where traditional therapies fail.

Application Area Potential Impact Neurological Disorders Improved drug delivery and efficacy due to enhanced bioavailability. Cancer Therapeutics Increased selectivity and reduced off-target effects through targeted peptide design.

Scientific Research Applications

Peptide Synthesis

One of the primary applications of (2S)-Fmoc-4,4-difluoro-pyrrolidine-2-carboxylic acid is in solid-phase peptide synthesis (SPPS) . The Fmoc group allows for controlled attachment and detachment during peptide chain elongation, enhancing the efficiency and yield of peptide synthesis .

Case Study: Fluorinated Peptides

Research has demonstrated that incorporating fluorinated residues can influence the conformation and stability of peptides. For instance, studies have shown that peptides synthesized with this compound exhibit altered hydrophobicity and enhanced binding affinities to biological targets due to the presence of fluorine .

Drug Development

The compound's unique structure facilitates the design of novel pharmaceutical agents, particularly for neurological disorders. Fluorinated compounds are known to improve bioavailability and metabolic stability, making them attractive candidates for drug development .

Case Study: Orexin Receptor Antagonists

In drug discovery, compounds similar to this compound have been explored as antagonists for orexin receptors, which are implicated in various disorders such as obesity and sleep disorders. The ability to modify these compounds through fluorination has been shown to enhance their therapeutic potential .

Bioconjugation Applications

This compound is also utilized in bioconjugation , which involves attaching biomolecules to surfaces or other molecules. This application is crucial for developing targeted drug delivery systems .

Case Study: Targeted Drug Delivery

In studies focusing on targeted therapies, researchers have employed this compound to create conjugates that enhance the specificity and efficacy of drug delivery systems, demonstrating its utility in precision medicine .

Research in Organic Chemistry

The compound serves as a valuable building block in organic synthesis, allowing chemists to explore new reaction pathways and develop innovative synthetic methodologies. Its unique reactivity profile makes it suitable for synthesizing complex molecules .

Case Study: Synthetic Methodologies

Recent research has highlighted its role in developing new synthetic routes that incorporate fluorinated amino acids into larger frameworks, showcasing its versatility in organic chemistry .

Data Table: Summary of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Peptide Synthesis | Used as a building block in SPPS | Enhances efficiency and yield |

| Drug Development | Facilitates design of novel pharmaceuticals | Improves bioavailability |

| Bioconjugation | Attaches biomolecules for targeted delivery | Enhances specificity |

| Organic Chemistry | Serves as a building block for innovative synthetic methodologies | Enables exploration of new reaction pathways |

Q & A

Q. What is the role of the Fmoc group in (2S)-Fmoc-4,4-difluoro-pyrrolidine-2-carboxylic acid during peptide synthesis?

The Fmoc (9-fluorenylmethyloxycarbonyl) group serves as a temporary protecting group for the amine moiety during solid-phase peptide synthesis (SPPS). It enables selective deprotection under mild basic conditions (e.g., piperidine), preserving acid-labile side-chain protections. The difluoro substitution at the pyrrolidine ring influences conformational rigidity, potentially reducing aggregation during peptide chain elongation .

Q. How should this compound be stored to maintain stability in laboratory settings?

Store refrigerated (2–8°C) in a tightly sealed container within a dry, well-ventilated environment. Exposure to moisture or elevated temperatures may degrade the Fmoc group or promote racemization. Opened containers must be resealed carefully to prevent oxidation or contamination .

Q. What safety precautions are recommended when handling this compound?

Avoid skin/eye contact and inhalation of dust. Use PPE (gloves, lab coat, goggles) and work in a fume hood. Electrostatic charge buildup should be mitigated during transfer. While no specific hazards are classified, standard protocols for handling reactive carboxylates and fluorinated compounds apply .

Q. Which analytical methods are suitable for purity assessment?

High-performance liquid chromatography (HPLC) with UV detection (e.g., 265 nm for Fmoc absorption) is standard. Mass spectrometry (MS) confirms molecular weight, while nuclear magnetic resonance (NMR) (e.g., NMR) verifies difluoro substitution and stereochemical integrity .

Advanced Research Questions

Q. How do the 4,4-difluoro substitutions affect the conformational dynamics of pyrrolidine in peptide backbones?

The electron-withdrawing fluorine atoms increase ring puckering energy, stabilizing the trans-amide conformation. This reduces conformational flexibility, which can enhance proteolytic stability or modulate receptor binding in peptidomimetics. Computational studies (e.g., DFT) and X-ray crystallography are recommended to quantify steric and electronic effects .

Q. What strategies mitigate aggregation during SPPS when incorporating this residue?

Pseudoproline derivatives (e.g., Fmoc-protected dipeptides) or backbone modifications (e.g., Dmb groups) can disrupt β-sheet formation. Alternatively, microwave-assisted synthesis or elevated temperatures in polar aprotic solvents (e.g., DMF) improve solubility .

Q. How can researchers resolve contradictory data on the compound’s environmental persistence?

Although ecological toxicity data are unavailable, structural analogs suggest moderate persistence due to fluorinated C–F bonds. Conduct in silico biodegradation modeling (e.g., EPI Suite) and experimental assays (e.g., OECD 301) to assess hydrolysis/photolysis rates. Collaborate with licensed waste disposal services for compliant handling .

Q. What synthetic challenges arise when scaling up production of this compound?

Key issues include:

- Racemization : Optimize coupling reagents (e.g., HATU over DCC) and minimize basic conditions.

- Purification : Use reverse-phase flash chromatography or recrystallization from ethanol/water mixtures.

- Fluorine reactivity : Avoid metal catalysts that may defluorinate the ring under high temperatures .

Q. How does this compound compare to Boc-protected analogs in peptide applications?

Unlike acid-labile Boc groups, Fmoc deprotection avoids harsh trifluoroacetic acid (TFA), preserving acid-sensitive residues. However, Boc analogs may offer better solubility in nonpolar solvents. Comparative studies on coupling efficiency and side reactions (e.g., aspartimide formation) are advised .

Methodological Considerations

Q. What steps ensure reproducibility in SPPS protocols using this compound?

- Pre-activation : Dissolve in DMF with 1:1:2 molar ratios of amino acid/HATU/DIEA for 5 minutes before coupling.

- Monitoring : Use Kaiser or chloranil tests for reaction completion.

- Quality control : Batch-wise HPLC/MS validation of resin-bound intermediates .

Q. How can researchers address low yields in coupling reactions?

- Increase coupling time (2–4 hours) or temperature (40–50°C).

- Switch to stronger activators (e.g., PyAOP) for sterically hindered residues.

- Pre-swell resins (e.g., Rink amide MBHA) in DCM before synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.